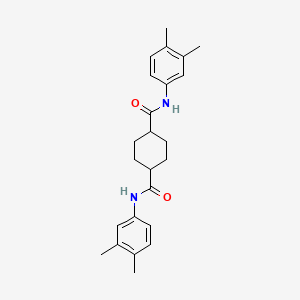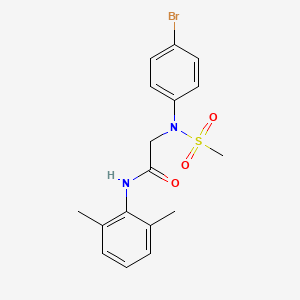![molecular formula C20H23F3N2 B5187749 1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine](/img/structure/B5187749.png)
1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine, also known as TFMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
作用机制
1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception. By binding to these receptors, this compound can modulate their activity and affect downstream signaling pathways. This can lead to changes in neurotransmitter release, gene expression, and neuronal plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various experimental models. It has been reported to increase dopamine and norepinephrine release in the prefrontal cortex and striatum, which may contribute to its cognitive-enhancing properties. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
实验室实验的优点和局限性
1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine has several advantages for use in scientific research. It has a high affinity and selectivity for serotonin receptors, making it a valuable tool for studying their function. It is also relatively stable and easy to synthesize, which facilitates its use in laboratory experiments.
However, there are also some limitations to the use of this compound. It has a relatively short half-life in vivo, which may limit its usefulness for studying long-term effects. It also has a low oral bioavailability, which may require the use of alternative administration routes such as intravenous injection.
未来方向
There are several future directions for research on 1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine. One area of interest is its potential as a therapeutic agent for various psychiatric and neurological disorders. This compound has been shown to have antidepressant and anxiolytic properties in animal models, and further studies are needed to determine its potential in humans.
Another area of interest is the development of new derivatives of this compound with improved pharmacological properties. For example, modifications to the piperazine ring or the trifluoromethyl group may enhance its affinity for serotonin receptors or improve its pharmacokinetic profile.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique chemical structure and properties. It has been widely studied for its potential applications in the study of serotonin receptors and their role in various physiological and pathological processes. Further research is needed to fully understand its pharmacological properties and potential therapeutic applications.
合成方法
1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of 1-methylpiperazine with 3-(trifluoromethyl)benzyl chloride and phenylmagnesium bromide. The resulting product can be purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine has been studied extensively for its potential applications in scientific research. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This makes this compound a valuable tool for studying the role of these receptors in various physiological and pathological processes.
属性
IUPAC Name |
1-phenyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-16(14-17-6-5-7-18(15-17)20(21,22)23)24-10-12-25(13-11-24)19-8-3-2-4-9-19/h2-9,15-16H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXFBZAEGKEXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5187681.png)

![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)
![2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine](/img/structure/B5187701.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5187704.png)
![1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine](/img/structure/B5187711.png)
![1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5187731.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide](/img/structure/B5187739.png)
![methyl 4-(3-{benzyl[(ethylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5187746.png)

![N-(4-methoxy-2-methylphenyl)-4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5187754.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene](/img/structure/B5187763.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide](/img/structure/B5187769.png)